molecular formula C21H20O3 B3705624 5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE

5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B3705624
M. Wt: 320.4 g/mol
InChI Key: TYTJBUSTEPCORT-UHFFFAOYSA-N
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Description

5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-2-one core, which is a derivative of coumarin, and is substituted with an ethenylphenylmethoxy group, an ethyl group, and a methyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The ethenylphenylmethoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with a halide. The ethyl and methyl groups are usually introduced through alkylation reactions using appropriate alkyl halides and bases .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds,

Properties

IUPAC Name

5-[(4-ethenylphenyl)methoxy]-4-ethyl-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-4-15-6-8-16(9-7-15)13-23-18-10-14(3)11-19-21(18)17(5-2)12-20(22)24-19/h4,6-12H,1,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTJBUSTEPCORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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